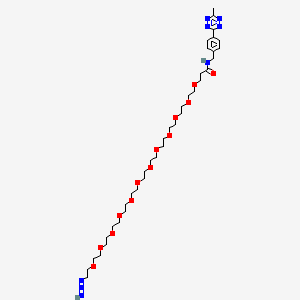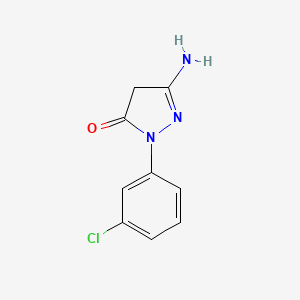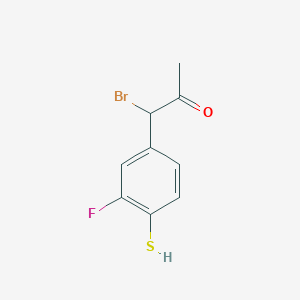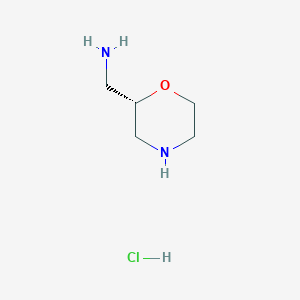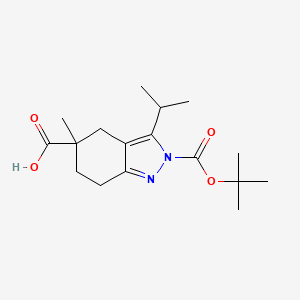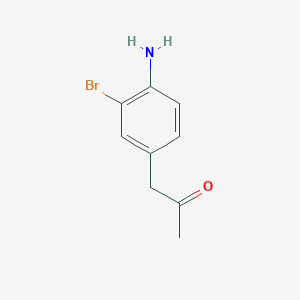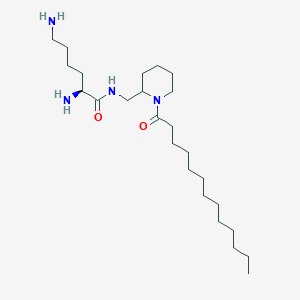
(2S)-2,6-Diamino-N-((1-tridecanoylpiperidin-2-yl)methyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NPC-15437 involves multiple steps, starting with the preparation of the piperidine derivative, followed by the coupling with a hexanamide derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at ambient or slightly elevated levels .
Industrial Production Methods
Industrial production of NPC-15437 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually supplied as a powder and stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
NPC-15437 primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NPC-15437 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from the reactions of NPC-15437 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
科学的研究の応用
NPC-15437 is extensively used in scientific research due to its ability to inhibit protein kinase C. This makes it a valuable tool for studying the role of protein kinase C in cellular signaling pathways. It has applications in various fields, including:
Chemistry: Used to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase C dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
NPC-15437 exerts its effects by selectively inhibiting protein kinase C. It binds to the regulatory domain of the enzyme, preventing its activation by phorbol esters and phosphatidylserine. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, affecting various cellular processes .
類似化合物との比較
Similar Compounds
Tamoxifen: Another inhibitor of protein kinase C, but with different binding properties.
D-sphingosine: Inhibits protein kinase C by interacting with the catalytic domain.
Ro 32-0432: A selective inhibitor of protein kinase C with a different mechanism of action.
Chelerythrine: Inhibits protein kinase C by binding to the regulatory domain.
Rottlerin: Selectively inhibits novel protein kinase C isoforms.
Uniqueness of NPC-15437
NPC-15437 is unique due to its high selectivity for the regulatory domain of protein kinase C. This specificity allows for more precise studies of protein kinase C-mediated signaling pathways, making it a valuable tool in both basic and applied research .
特性
分子式 |
C25H50N4O2 |
|---|---|
分子量 |
438.7 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide |
InChI |
InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31)/t22?,23-/m0/s1 |
InChIキー |
HXQRGYNEDCHJPJ-WCSIJFPASA-N |
異性体SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)[C@H](CCCCN)N |
正規SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


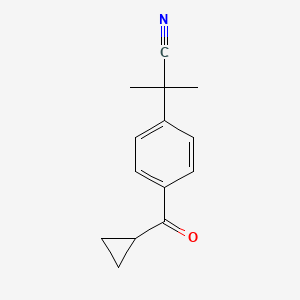
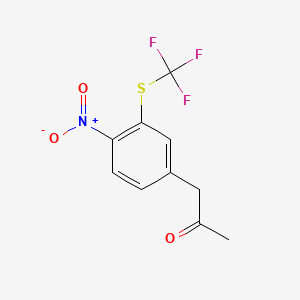

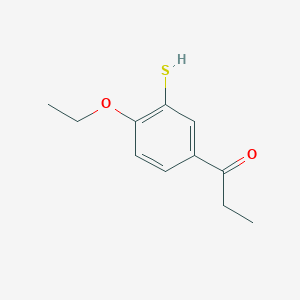

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)

